6-Chloro-5-fluoro-1,3-benzoxazole

Description

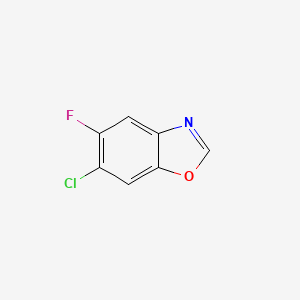

6-Chloro-5-fluoro-1,3-benzoxazole (C₇H₃ClFNO, molecular weight 187.56 g/mol) is a heterocyclic aromatic compound featuring a benzoxazole core substituted with chlorine at position 6 and fluorine at position 4. Benzoxazoles are characterized by a fused benzene and oxazole ring, where the oxazole contributes a nitrogen and oxygen atom, enhancing electronic delocalization. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula |

C7H3ClFNO |

|---|---|

Molecular Weight |

171.55 g/mol |

IUPAC Name |

6-chloro-5-fluoro-1,3-benzoxazole |

InChI |

InChI=1S/C7H3ClFNO/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H |

InChI Key |

JHCJQMITGIYORL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)OC=N2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with 2-methylbenzoxazole derivatives substituted at positions 5 and 6 with halogens such as chlorine and fluorine. These starting materials can be commercially sourced or prepared from 2-aminophenol via acylation and cyclization reactions.

- For example, 5-fluoro-2-methylbenzoxazole is nitrated under controlled acidic conditions to introduce a nitro group at position 6, yielding 5-fluoro-2-methyl-6-nitrobenzoxazole . This nitration is performed using a mixture of concentrated sulfuric and nitric acids at low temperatures (10–20°C) to maintain regioselectivity and avoid over-nitration.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Nitration | Conc. H2SO4, Conc. HNO3, 10–20°C | 5-fluoro-2-methyl-6-nitrobenzoxazole | ~80% |

Reduction of Nitro Group to Amine

The nitro group at position 6 is reduced to an amino group using catalytic hydrogenation:

- Catalyst: Raney nickel

- Conditions: Room temperature, 50 psi hydrogen pressure, in solvents such as tetrahydrofuran (THF) and methanol

- Duration: Approximately 1.5 hours

This step yields 6-amino-5-fluoro-2-methylbenzoxazole with good efficiency.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Reduction | Raney Ni, H2 (50 psi), THF/MeOH, RT | 6-amino-5-fluoro-2-methylbenzoxazole | ~75% |

Acylation of the Amino Group

The amino group at position 6 is acylated to form carbonamide derivatives, which are important intermediates or final products depending on the target compound:

- Acylating agents: Acid chlorides such as alkyl, aryl, or heterocyclic acid chlorides

- Solvent: Tetrahydrofuran (THF) or ethyl acetate

- Additive: Dry pyridine to neutralize HCl

- Temperature: Typically 15°C during addition, then room temperature for completion

This reaction replaces one of the amine hydrogens with an acyl group, enabling further functionalization or stabilization of the molecule.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Acylation | Acid chloride, pyridine, THF, 15°C to RT | N-acyl-6-amino-7-chloro-5-fluorobenzoxazole derivatives | 50–70% |

Hydrolysis and Final Modifications

In some synthetic routes, acid hydrolysis is employed to convert protected intermediates into the desired phenol derivatives, such as 6-chloro-2,5-dicarbonamidophenol analogs. This step involves:

- Reagents: Concentrated hydrochloric acid or other strong acids

- Conditions: Heating at moderate temperatures (~65°C) for several hours

- Outcome: Removal of protecting groups and formation of the final benzoxazole derivatives with desired substitution patterns.

Summary Table of Key Preparation Steps for 6-Chloro-5-fluoro-1,3-benzoxazole

| Step No. | Transformation | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Nitration of 5-fluoro-2-methylbenzoxazole | Conc. H2SO4, Conc. HNO3, 10–20°C | 5-fluoro-2-methyl-6-nitrobenzoxazole | ~80 |

| 2 | Reduction of nitro to amine | Raney Ni, H2 (50 psi), THF/MeOH, RT | 6-amino-5-fluoro-2-methylbenzoxazole | ~75 |

| 3 | Chlorination at position 7 | SO2Cl2, pyridine, EtOAc, 15–20°C | 6-amino-7-chloro-5-fluoro-2-methylbenzoxazole | ~45 |

| 4 | Acylation of amino group | Acid chloride, pyridine, THF, 15°C to RT | N-acylated benzoxazole derivatives | 50–70 |

| 5 | Acid hydrolysis (if applicable) | Conc. HCl, 65°C, 3 h | Final benzoxazole derivatives | Variable |

Research Findings and Notes

- The nitration step requires careful temperature control to avoid over-nitration and to ensure regioselectivity at position 6.

- Raney nickel catalyzed hydrogenation is a preferred method for nitro reduction due to mild conditions and high selectivity.

- Sulfuryl chloride is effective for selective chlorination at position 7, especially in the presence of pyridine to neutralize acid byproducts.

- Acylation reactions are versatile, allowing introduction of various acyl groups to modify biological activity or solubility.

- The overall synthetic route is modular and allows for the preparation of diverse benzoxazole derivatives by varying substituents and acylating agents.

- Yields vary depending on reaction scale, purity of reagents, and precise control of reaction conditions but generally range from moderate to good (40–80%).

This detailed synthesis approach is supported by patent literature and peer-reviewed research articles, ensuring a comprehensive and authoritative understanding of the preparation methods for This compound and its derivatives.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoro-1,3-benzoxazole can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) on the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with other functional groups.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Chloro-5-fluoro-1,3-benzoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Positional Isomers: 5-Chloro-6-fluoro-1,3-benzoxazole

Heterocyclic Variants: 5-Chloro-6-fluoro-2,1,3-benzothiadiazole

- Structural Difference : The oxazole oxygen is replaced by sulfur, forming a benzothiadiazole core (C₆H₂ClFN₂S, molecular weight 188.61 g/mol) .

- Impact :

- Electronic Properties : Sulfur’s lower electronegativity compared to oxygen reduces the heterocycle’s electron deficiency, altering its utility in charge-transfer materials.

- Applications : Benzothiadiazoles are widely used in organic electronics, whereas benzoxazoles are more common in agrochemicals.

Functionalized Derivatives: 6-Chloro-5-fluoro-1H-benzimidazole-2-carboxaldehyde

- Structural Difference : The oxazole ring is replaced by a benzimidazole core (two nitrogen atoms), with an aldehyde group at position 2 (C₈H₄ClFN₂O, molecular weight 198.59 g/mol) .

- Impact :

- Reactivity : The aldehyde group enables nucleophilic additions, making this derivative suitable for synthesizing Schiff bases or coordination complexes.

- Biological Relevance : Benzimidazoles are prominent in antiviral and anticancer agents, whereas benzoxazoles are explored as kinase inhibitors.

Substituted Derivatives: 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Pharmaceutical Potential

Materials Science

- Fluorescent Brighteners: Derivatives like 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) (Tinopal® OB CO) demonstrate high thermal stability and bluish fluorescence, ideal for coatings and inks .

- Electronic Properties : Computational studies (e.g., Gaussian 03) reveal that electron-withdrawing substituents on benzoxazoles lower LUMO energies, enhancing suitability as electron-transport materials .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|

| This compound | C₇H₃ClFNO | 187.56 | Cl (C6), F (C5) | Pharmaceuticals, Agrochemicals |

| 5-Chloro-6-fluoro-1,3-benzoxazole | C₇H₃ClFNO | 187.56 | Cl (C5), F (C6) | Synthetic intermediates |

| 5-Chloro-6-fluoro-2,1,3-benzothiadiazole | C₆H₂ClFN₂S | 188.61 | Cl (C5), F (C6), S heteroatom | Organic Electronics |

| 6-Chloro-5-fluoro-1H-benzimidazole-2-carboxaldehyde | C₈H₄ClFN₂O | 198.59 | Cl (C6), F (C5), CHO (C2) | Antiviral Agents |

| 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole | C₈H₅ClN₂O₃ | 228.59 | Cl (C5), CH₃ (C2), NO₂ (C6) | High-Stability Intermediates |

Biological Activity

6-Chloro-5-fluoro-1,3-benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a benzene ring fused to an oxazole moiety, with chlorine and fluorine substituents at the 6th and 5th positions, respectively. This unique substitution pattern enhances its reactivity and biological activity compared to other benzoxazole derivatives .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thus blocking substrate access. Additionally, it can modulate receptor activity, influencing cellular signaling pathways that are critical in various biological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) for these compounds suggest a promising spectrum of antimicrobial activity .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against strains such as Candida albicans. Studies have compared its efficacy with standard antifungal agents like fluconazole, revealing that while it may be less potent against some strains, it still demonstrates considerable activity against resistant isolates .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, it has shown cytotoxic effects against multiple cancer cell lines including ovarian (A-427), lung (LCLC-103H), bladder (RT-4), and cervical (SISO) cancers. The compound induced apoptosis in these cell lines at low concentrations (IC50 values ranging from <0.01 to 0.30 µM), highlighting its potential as a therapeutic agent in cancer treatment .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A-427 | <0.01 |

| LCLC-103H | <0.30 |

| RT-4 | <0.10 |

| SISO | <0.01 |

Case Studies and Research Findings

Several studies have documented the efficacy of benzoxazole derivatives in cancer therapy:

- Cytotoxic Evaluation : A study evaluated a series of benzoxazole derivatives including this compound for their anticancer activity using the Sulforhodamine B assay. The results indicated that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil .

- Induction of Apoptosis : Flow cytometric analysis demonstrated that treatment with this compound led to significant apoptosis in cancer cells, with early apoptotic cells increasing notably after exposure to both the IC50 and double IC50 concentrations over a period of 24 to 48 hours .

Q & A

Q. What are the recommended synthetic routes for 6-chloro-5-fluoro-1,3-benzoxazole, and how can reaction conditions be optimized?

A viable method involves halogenation and cyclization of substituted aniline precursors. For example, chlorination of 5-fluoro-2-aminophenol derivatives using phosphorus oxychloride (POCl₃) under reflux, followed by cyclization with carbonyl sources like ethyl acetoacetate, yields the benzoxazole core . Optimization includes controlling temperature (e.g., 80–100°C) and stoichiometric ratios to minimize by-products. Purity can be monitored via HPLC or GC-MS .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Single-crystal X-ray diffraction (XRD) is the gold standard for resolving regiochemistry. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 9.440 Å, b = 3.739 Å, c = 19.737 Å, β = 101.67°) provide precise atomic coordinates . Complementary techniques include NMR to confirm fluorine substitution and IR spectroscopy for functional group validation (e.g., C–O–C stretching at ~1218 cm⁻¹) .

Q. What stability considerations are critical for storing this compound?

The compound should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Similar halogenated benzoxazoles (e.g., 2-amino-5-chlorobenzoxazole) show decomposition above 180°C, suggesting thermal instability during handling . Regular purity checks via TLC or LC-MS are advised.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for this compound derivatives be resolved?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. For example, discrepancies in NMR peak splitting may reflect solution-phase conformational flexibility, while XRD provides static solid-state data . Computational methods (DFT or MD simulations) can model these differences by comparing solution and solid-state conformers .

Q. What mechanistic insights explain the selectivity of halogenation in benzoxazole synthesis?

Electrophilic aromatic substitution (EAS) governs halogen positioning. Fluorine’s strong electron-withdrawing effect deactivates the ring, directing chlorine to the meta position. Computational studies (e.g., Fukui indices) predict reactivity sites, validated experimentally by isolating intermediates like 5-fluoro-2-chloroaniline . Kinetic vs. thermodynamic control (e.g., reaction time/temperature) further refines selectivity .

Q. How can bioactivity studies of this compound derivatives be designed to avoid false positives?

Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm activity. For antimicrobial studies, compare minimum inhibitory concentrations (MICs) against structurally related controls (e.g., 5,7-dichloro-1,3-benzoxazole derivatives) . Address cytotoxicity early using HEK293 or HepG2 cell lines to rule off-target effects .

Q. What computational strategies predict the pharmacokinetic properties of halogenated benzoxazoles?

Molecular docking (AutoDock Vina) identifies binding affinities to targets like cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) estimate logP (lipophilicity) and metabolic stability, critical for optimizing bioavailability. QSAR models trained on halogenated heterocycles improve accuracy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.